molecular formula C9H18ClNO B1422909 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide CAS No. 1183747-48-9

2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide

Cat. No. B1422909
M. Wt: 191.7 g/mol
InChI Key: WMUMRQSTMKKUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, also known as 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 135 °C. The chemical formula of 2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide is C9H17ClNO2. It is a member of the amide family and is used in a variety of research applications, including as a reagent in organic synthesis and as a pharmaceutical intermediate.

Scientific Research Applications

Application in Organic Synthesis and Medicinal Chemistry

  • Field : Organic Synthesis and Medicinal Chemistry .
  • Summary : This compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It’s specifically used for the preparation of drug candidates containing hindered amine motifs .
  • Methods : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The outcomes of using this compound in drug preparation were not detailed in the source .

2-Chloro-4-methylpentane

  • Field : Organic Chemistry .
  • Summary : This compound is a chemically differentiated building block used in organic synthesis .
  • Methods : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The outcomes of using this compound in organic synthesis were not detailed in the source .

4-Chloro-N-methyl-2-pentanamine

  • Field : Organic Chemistry .
  • Summary : This compound is another chemically differentiated building block used in organic synthesis .
  • Methods : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The outcomes of using this compound in organic synthesis were not detailed in the source .

2-Chloro-4-methylpentane

  • Field : Organic Chemistry .
  • Summary : This compound is a chemically differentiated building block used in organic synthesis .
  • Methods : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The outcomes of using this compound in organic synthesis were not detailed in the source .

4-Chloro-N-methyl-2-pentanamine

  • Field : Organic Chemistry .
  • Summary : This compound is another chemically differentiated building block used in organic synthesis .
  • Methods : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The outcomes of using this compound in organic synthesis were not detailed in the source .

2-Pentanamine, 4-chloro-N-methyl-

  • Field : Organic Chemistry .
  • Summary : This compound is a chemically differentiated building block used in organic synthesis .
  • Methods : The exact methods of application or experimental procedures were not specified in the source .
  • Results : The outcomes of using this compound in organic synthesis were not detailed in the source .

properties

IUPAC Name

2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-7(2)5-8(3)11(4)9(12)6-10/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUMRQSTMKKUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-methyl-N-(4-methylpentan-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.